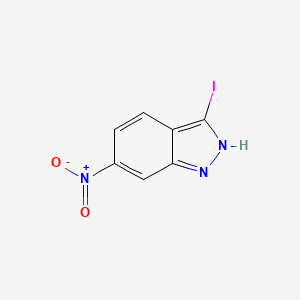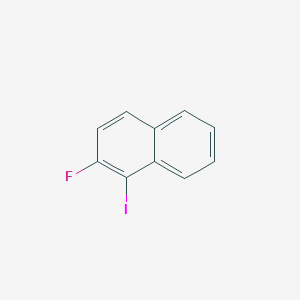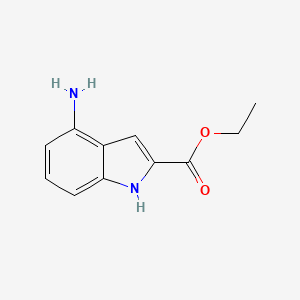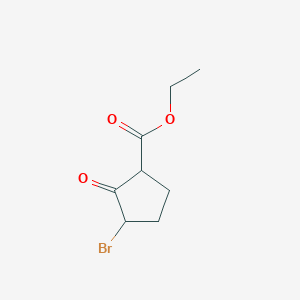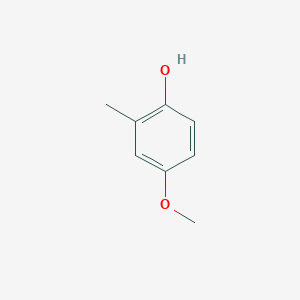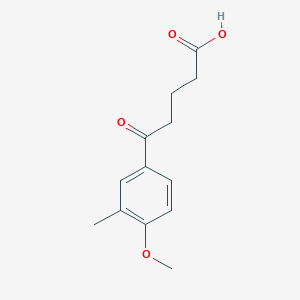
5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid” is a complex organic molecule. It contains a methoxy group (-OCH3), a methyl group (-CH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a carboxylic acid group (-COOH). The “5-oxovaleric acid” part suggests that it has a five-carbon chain with a ketone (=O) and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the methoxy and methyl groups, the formation of the phenyl ring, and the creation of the 5-oxovaleric acid chain. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring, for example, is a planar, cyclic structure with alternating single and double bonds. The methoxy and methyl groups are likely to be attached to this ring. The 5-oxovaleric acid chain would extend from the ring .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions, including esterification and amide formation. The ketone could potentially undergo reactions at the carbonyl carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water. The larger, nonpolar phenyl ring and alkyl chain might make it more soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
The development and validation of analytical methods are crucial for monitoring impurities in pharmaceutical intermediates, such as 5-Chlorovaleroyl chloride, which is related to the synthesis of various pharmaceuticals. A specific and sensitive GC-FID method was developed for the determination of low-level impurities in 5-CVC, demonstrating the importance of precise analytical techniques in pharmaceutical quality control. This method is significant for ensuring the purity and safety of pharmaceutical products, highlighting the broader applications of chemical analysis in drug development and manufacturing (Tang et al., 2010).
Metabolic Pathways and Interorgan Signaling
Brown and beige adipose tissues have been identified as endocrine organs that play a significant role in systemic energy expenditure and metabolism. Metabolites such as 3-methyl-2-oxovaleric acid and 5-oxoproline, synthesized in these tissues, are involved in interorgan signaling, influencing metabolic processes in other organs. This research underscores the complexity of metabolic regulation and the potential for targeting these pathways in treating metabolic disorders (Whitehead et al., 2021).
Synthesis of Biological Compounds
The synthesis of complex biological compounds, such as azomethines and 4-thiazolidinones, demonstrates the application of chemical synthesis techniques in creating molecules with potential therapeutic effects. These compounds were evaluated for their antimicrobial and antitubercular activities, highlighting the process of drug discovery and the search for new treatments for infectious diseases (Hirpara et al., 2003).
Photocycloaddition Reactions
Photocycloaddition reactions offer a method for creating complex organic molecules, such as bicyclic oxetanes, from simpler components. This technique has applications in the synthesis of pharmaceuticals and other organic compounds, demonstrating the role of photochemistry in expanding the toolkit for chemical synthesis (Griesbeck et al., 2004).
Marine-Derived Compounds
Compounds derived from marine organisms, such as the fungus Aspergillus carneus, have shown significant bioactivity, including antioxidant properties. The discovery and characterization of new phenyl ether derivatives from marine sources underscore the potential of the marine environment as a source of new bioactive compounds for pharmaceutical applications (Xu et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9-8-10(6-7-12(9)17-2)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQLJSBDGHUATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500978 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid | |
CAS RN |
4642-30-2 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

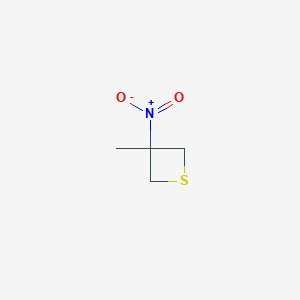
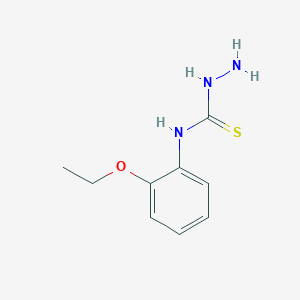
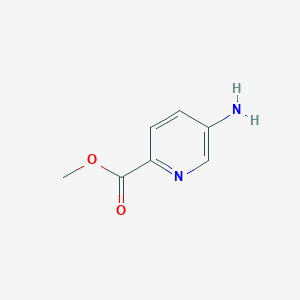
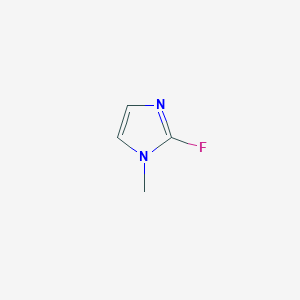
![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)
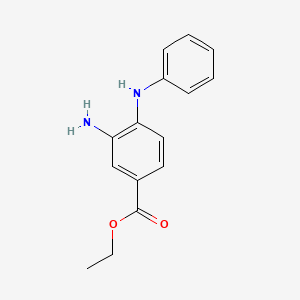
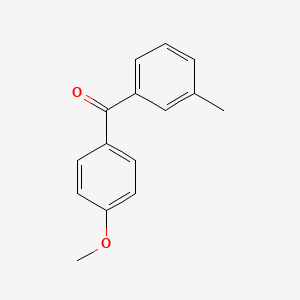
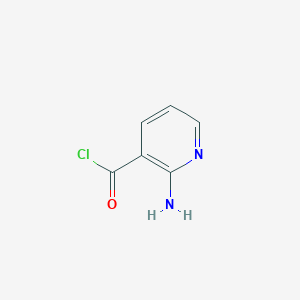
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
